molecular formula C11H14N4O2 B7179656 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole

5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole

Cat. No.: B7179656
M. Wt: 234.25 g/mol
InChI Key: WKSKPJYTACVOEY-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole is a heterocyclic compound that features a furan ring, a tetrahydropyran ring, and a tetrazole ring

Properties

IUPAC Name

5-(furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-2-10(17-5-1)11-12-14-15(13-11)8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSKPJYTACVOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2N=C(N=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of 1,5-diols.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted tetrazoles

Scientific Research Applications

5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The furan and tetrazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)imidazole
  • 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)triazole
  • 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)pyrazole

Uniqueness

5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to its imidazole, triazole, and pyrazole analogs. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a valuable scaffold in drug design and materials science.

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